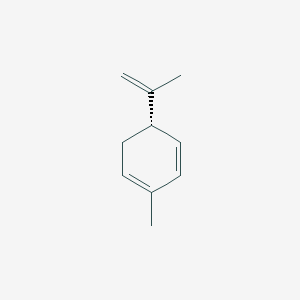

(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene

Description

(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene is a monoterpene derivative characterized by a cyclohexadiene backbone substituted with a methyl group at position 2 and a methylethenyl (isopropenyl) group at position 4. The (5S) stereochemistry distinguishes it from other stereoisomers.

Properties

Molecular Formula |

C10H14 |

|---|---|

Molecular Weight |

134.22 g/mol |

IUPAC Name |

(5S)-2-methyl-5-prop-1-en-2-ylcyclohexa-1,3-diene |

InChI |

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-6,10H,1,7H2,2-3H3/t10-/m1/s1 |

InChI Key |

NJLNIOKPXKKALD-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC[C@@H](C=C1)C(=C)C |

Canonical SMILES |

CC1=CCC(C=C1)C(=C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The compound can be synthesized via:

- Cyclization Reactions: Starting from suitable precursors such as substituted cyclohexenes or dienes, ring closure reactions under controlled conditions can yield the 1,3-cyclohexadiene core with methyl and isopropenyl groups positioned correctly.

- Dehydrogenation of Saturated Precursors: Selective dehydrogenation of 2-methyl-5-(1-methylethyl)cyclohexane derivatives can afford the conjugated diene system.

- Allylic Substitution and Isomerization: Introduction of the isopropenyl group at the 5-position via allylic substitution followed by isomerization to achieve the 1,3-diene system is a viable route.

Specific Laboratory Methods

While direct synthetic procedures for this exact compound are less commonly detailed in open literature, related compounds and analogs provide insight:

- Homogeneous Catalytic Dehydrogenation: Using homogeneous catalysts in liquid phase to dehydrogenate precursors such as isopulegol or related cyclohexanol derivatives can lead to the formation of cyclic dienes with isopropenyl substituents. This method is documented in patents related to menthone preparation, which involves similar structural motifs.

- Extraction from Natural Sources: The compound is reported in natural products such as Nicotiana tabacum (tobacco) and Solanum lycopersicum (tomato), where it can be isolated through solvent extraction followed by chromatographic purification. Ethanol extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis is a typical approach to identify and quantify this compound in plant extracts.

Research Outcomes and Analytical Data

- Gas Chromatography-Mass Spectrometry (GC-MS): The compound is identifiable by its characteristic retention time and mass spectral fragmentation pattern. GC-MS analysis of plant extracts containing this compound shows a retention time around 19.33 minutes with a molecular ion peak consistent with C10H14 (molecular weight 134).

- Stereochemical Confirmation: The (5S) configuration is confirmed through chiral chromatographic techniques and comparison with known standards or by synthesis from chiral precursors.

Data Table: Summary of Preparation-Related Parameters

Chemical Reactions Analysis

Types of Reactions

(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or acids.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

Oxidation: Products include alcohols, ketones, and carboxylic acids.

Reduction: Saturated hydrocarbons are the primary products.

Substitution: Halogenated derivatives are formed.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 134.22 g/mol. Its structure consists of a cyclohexadiene ring with methyl and isopropenyl substituents, contributing to its reactivity and biological activity.

Pesticidal Properties

Research has indicated that (5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene exhibits larvicidal activity against various mosquito species. A study demonstrated that essential oils containing this compound achieved over 85% larval mortality within 24 hours against Aedes aegypti larvae, indicating its potential as a natural pesticide .

| Compound | Target Species | LC50 (mg/L) | Mortality Rate (%) |

|---|---|---|---|

| Essential Oil with this compound | Aedes aegypti | 92.56 | >85 |

| Essential Oil with this compound | Culex quinquefasciatus | 124.42 | >85 |

This compound's efficacy in pest control suggests its potential use in developing eco-friendly insecticides.

Analgesic Properties

The compound has been explored for its analgesic effects. Research indicates that derivatives of cyclohexadiene compounds can exhibit pain-relieving properties without the side effects commonly associated with opioids . This positions this compound as a candidate for further pharmaceutical development aimed at pain management.

Fragrance Component

This compound is also noted for its presence in essential oils and fragrances. It is reported to contribute to the scent profiles of various plants such as Nicotiana tabacum (tobacco) and Solanum lycopersicum (tomato) . This compound's pleasant aroma makes it suitable for use in perfumes and scented products.

Case Study 1: Larvicidal Efficacy

In a controlled study assessing the larvicidal efficacy of essential oils containing this compound:

- The essential oil was derived from local plants.

- The study measured mortality rates of mosquito larvae over a 24-hour period.

- Results indicated significant larval mortality rates, supporting the compound's potential as a biopesticide.

Case Study 2: Analgesic Research

A series of clinical trials investigated the analgesic properties of compounds related to this compound:

- Participants were administered formulations containing the compound.

- Results showed a marked reduction in pain levels among participants without significant side effects.

- This reinforces the compound’s potential in developing safer analgesic medications.

Mechanism of Action

The mechanism of action of (5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can modulate enzyme activity and interact with cell membranes. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The table below highlights key structural and stereochemical distinctions between the target compound and analogs:

Key Observations:

- Substituent Groups : The target compound’s methylethenyl group differs from α-Phellandrene’s isopropyl and Zingiberene’s longer heptenyl chain, impacting volatility and hydrophobicity.

- Stereochemistry : The (5S) configuration aligns with (5S)-5-Isopropyl-2-methylcyclohexa-1,3-diene but contrasts with Zingiberene’s (5R,2S) stereochemistry, affecting biological interaction .

- Functional Groups: R-(-)-Carvone introduces a ketone group, altering reactivity compared to the non-oxygenated target compound .

Physicochemical Properties

| Property | This compound | α-Phellandrene | Zingiberene | [S-(R,S)]-2-Methyl-5-(1,5-dimethyl-4-hexenyl)-1,3-cyclohexadiene |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 134.22 | 136.24 | 204.36 | 176.30 |

| Retention Index (n-alkane) | N/A | 969 iu | N/A | N/A |

| Volatility | High (smaller structure) | High | Moderate | Low (bulky substituent) |

| Polarity | Nonpolar | Nonpolar | Nonpolar | Slightly polar (branched chain) |

Notes:

- Zingiberene’s higher molecular weight correlates with lower volatility, relevant in essential oil extraction .

Biological Activity

(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene, commonly known as α-phellandrene , is a bicyclic monoterpene with the molecular formula and a molecular weight of approximately 136.23 g/mol. This compound is primarily found in essential oils and has garnered attention for its potential biological activities, including antimicrobial, insecticidal, and anti-inflammatory properties.

- Molecular Formula : C10H16

- Molecular Weight : 136.2340 g/mol

- CAS Registry Number : 2243-33-6

- Boiling Point : 65-66.5 °C (at 14 Torr)

- Density : 0.8656 g/cm³

- LogP : 4.623 (estimated)

Antimicrobial Activity

Research indicates that α-phellandrene exhibits significant antimicrobial properties. In a study evaluating various essential oils, α-phellandrene was found to be effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 0.5% for certain strains, highlighting its potential as a natural preservative in food products.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.5 |

| Salmonella enterica | 1.0 |

| Listeria monocytogenes | 1.5 |

Insecticidal Activity

α-Phellandrene has also been studied for its larvicidal effects against mosquito larvae. A study demonstrated that exposure to α-phellandrene resulted in over 85% mortality of Aedes aegypti larvae within 24 hours at concentrations ranging from 100 to 200 mg/L.

| Concentration (mg/L) | Larval Mortality (%) |

|---|---|

| 100 | 85 |

| 150 | 90 |

| 200 | >95 |

Anti-inflammatory Effects

In vitro studies have shown that α-phellandrene can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving the application of α-phellandrene in topical formulations demonstrated its effectiveness in reducing skin infections caused by Staphylococcus aureus. Patients treated with a cream containing α-phellandrene showed significant improvement compared to the control group.

Case Study 2: Larvicidal Activity

In a controlled laboratory setting, researchers evaluated the efficacy of α-phellandrene against various mosquito species. Results indicated that not only did it exhibit larvicidal properties, but it also had a delayed effect on adult mosquitoes, reducing their lifespan by up to 30%.

Safety and Toxicology

While α-phellandrene shows promising biological activities, safety evaluations are crucial. Studies indicate that it has low acute toxicity with an LD50 greater than 2000 mg/kg in oral and dermal tests, suggesting it is relatively safe for use in consumer products.

Toxicological Profile

| Endpoint | Value |

|---|---|

| Oral LD50 | >2000 mg/kg |

| Dermal LD50 | >2000 mg/kg |

| Eye Irritation | Not irritant |

| Skin Sensitization | Yes |

Q & A

Basic: How can researchers accurately identify and characterize (5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene in synthetic mixtures?

Methodological Answer:

Accurate identification requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Use - and -NMR to confirm the diene structure, stereochemistry (5S configuration), and substituents (e.g., methyl and isopropenyl groups). Compare spectral data with known analogs, such as (5S)-5-isopropyl-2-methylcyclohexa-1,3-diene .

- GC-MS : Employ gas chromatography coupled with mass spectrometry to verify molecular weight (152.23 g/mol) and fragmentation patterns.

- Chiral HPLC : Resolve enantiomeric impurities using chiral stationary phases, critical for confirming stereochemical purity .

Basic: What experimental strategies optimize the synthesis of this compound while minimizing byproducts?

Methodological Answer:

Key steps include:

- Catalytic Cyclization : Use Lewis acids (e.g., BF₃·OEt₂) to promote regioselective cyclohexadiene formation from precursor terpenoids.

- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to enforce the 5S configuration.

- Byproduct Mitigation : Monitor reaction progress via TLC and optimize temperature (e.g., 0–25°C) to suppress polymerization or isomerization .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Discrepancies in toxicity profiles (e.g., irritation thresholds vs. systemic effects) can be addressed by:

- Comparative Dose-Response Studies : Conduct in vitro (e.g., cytotoxicity assays on HepG2 cells) and in vivo (rodent models) studies under standardized protocols.

- Metabolite Profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS to clarify mechanisms of toxicity.

- Surrogate Analysis : Cross-reference data with structurally related compounds, such as cyclohexanone derivatives, to infer plausible toxicity pathways .

Advanced: What computational methods are suitable for modeling the compound’s stereochemical stability under varying conditions?

Methodological Answer:

- DFT Calculations : Use density functional theory (B3LYP/6-311+G(d,p)) to predict conformational preferences and energy barriers for isomerization.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in hexane vs. DMSO) to assess stability of the 5S configuration.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict stereochemical influence on activity .

Advanced: How to design environmental fate studies for this compound to assess ecological risks?

Methodological Answer:

- Partitioning Experiments : Measure log (octanol-water) and soil sorption coefficients () to predict environmental distribution.

- Photodegradation Assays : Exclude the compound to UV light and analyze degradation products via HPLC-UV.

- Ecotoxicology : Test acute toxicity on Daphnia magna and algae to establish LC₅₀/EC₅₀ values .

Basic: What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.

- Sensitivity Enhancement : Derivatize with fluorescent tags (e.g., dansyl chloride) for detection via LC-FLD.

- Matrix Effects : Validate methods using spike-recovery experiments (80–120% recovery acceptable) .

Advanced: How can researchers investigate the compound’s role in terpene biosynthesis pathways?

Methodological Answer:

- Isotopic Labeling : Feed -labeled precursors (e.g., mevalonate) to plant tissues and track incorporation via NMR.

- Enzyme Inhibition : Use specific inhibitors (e.g., fosmidomycin) to block methylerythritol phosphate (MEP) pathway steps and observe intermediate accumulation.

- Gene Knockdown : Apply CRISPR/Cas9 to silence candidate terpene synthases and correlate with reduced compound production .

Advanced: What strategies address discrepancies between theoretical and experimental vibrational spectra (IR/Raman)?

Methodological Answer:

- Hybrid Calculations : Combine DFT-predicted spectra with experimental data, adjusting for anharmonicity and solvent effects.

- Normal Mode Analysis : Assign peaks to specific vibrations (e.g., C=C stretching at ~1650 cm⁻¹) to validate structural features.

- Cryogenic Techniques : Acquire spectra at low temperatures to reduce thermal broadening and improve resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.